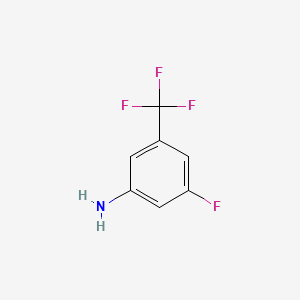

3-Amino-5-fluorobenzotrifluoride

Cat. No. B1270790

Key on ui cas rn:

454-67-1

M. Wt: 179.11 g/mol

InChI Key: WQKQODZOQAFYPR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781597B2

Procedure details

2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) (55.5 g) is dissolved in 500 mL of ethanol. Triethylamine (19.63 g) and palladium on charcoal (6 g, Pd/C 10%, Engelhard 4505) are added and the mixture is subjected to hydrogenation at 20-25° C. After 20 hours reaction time, the consumption of hydrogen had ceased. The hydrogen pressure is released and the solution is separated from the catalyst by filtration on Cellflock. The filter residue comprising the catalyst is washed with ethanol (2×100 mL). The filtrate and wash fractions are combined and the solution thus obtained is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL. Toluene (400 mL) is added and the resulting solution is concentrated to a final volume of ca. 250 mL to obtain a suspension. The precipitate is removed by filtration and the filter cake is washed with toluene (2×100 mL). The solution is concentrated again to a final volume of 200 mL and the formed precipitate is removed again by filtration. The filter cake is washed with toluene (3×50 mL). The process of dilution with toluene, concentration and filtration is repeated until no substantial precipitation occurred in the toluene solution. Finally, the solvent is evaporated at 45-50° C. under reduced pressure and the residue is dried in vacuo at 45° C. to obtain 3-fluoro-5-trifluoromethyl-phenylamine as a yellow oil. GC-MS: m/z: 179, 160, 151, 140, 132. The product is identical in GC and HPLC to a sample of 3-amino-5-fluoro-benzotrifluoride, purchased from ABCR (ABCR F01075). Also the NMR spectra are identical to the sample purchased from ABCR.

Quantity

55.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([F:12])=[CH:4][C:3]=1[N+:13]([O-])=O.C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:5]1[CH:4]=[C:3]([NH2:13])[CH:2]=[C:7]([C:8]([F:10])([F:11])[F:9])[CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

55.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1C(F)(F)F)F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

19.63 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is subjected to hydrogenation at 20-25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 20 hours reaction time

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the consumption of hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution is separated from the catalyst by filtration on Cellflock

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with ethanol (2×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate and wash fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution thus obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Toluene (400 mL) is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the resulting solution is concentrated to a final volume of ca. 250 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate is removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake is washed with toluene (2×100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution is concentrated again to a final volume of 200 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the formed precipitate is removed again by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with toluene (3×50 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The process of dilution with toluene, concentration and filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is repeated until no substantial precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Finally, the solvent is evaporated at 45-50° C. under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is dried in vacuo at 45° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(C=C(C1)C(F)(F)F)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |